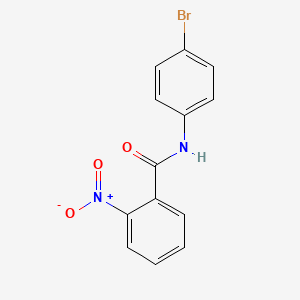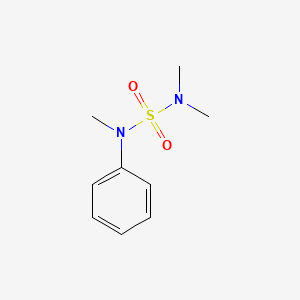![molecular formula C13H16ClN5O2 B5595896 6-chloro-5,7-dimethyl-2-[2-(4-morpholinyl)-2-oxoethyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5595896.png)
6-chloro-5,7-dimethyl-2-[2-(4-morpholinyl)-2-oxoethyl][1,2,4]triazolo[1,5-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-5,7-dimethyl-2-[2-(4-morpholinyl)-2-oxoethyl][1,2,4]triazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C13H16ClN5O2 and its molecular weight is 309.75 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 309.0992525 g/mol and the complexity rating of the compound is 393. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
6-Chloro-5,7-dimethyl-2-[2-(4-morpholinyl)-2-oxoethyl][1,2,4]triazolo[1,5-a]pyrimidine belongs to a class of compounds that have been explored for their potential in synthesizing novel heterocyclic compounds. The chemical's structural complexity allows for the creation of various derivatives through reactions with different reagents, leading to compounds with potential biological activities. For example, the synthesis of novel triazolo[1,5-a]pyrimidine derivatives from biologically active morpholinone amine has been reported, highlighting the compound's role in developing antimicrobial agents (Prajapati, Vilapara, & Naliapara, 2014).
Antimicrobial Activity
Research into the antimicrobial properties of triazolo[1,5-a]pyrimidine derivatives, including those structurally related to this compound, has shown promising results. These compounds have been tested against various bacterial and fungal strains, displaying significant antimicrobial activities. This indicates the potential use of these compounds in developing new antimicrobial agents (Hossain & Bhuiyan, 2009).
Anticancer Potential
The exploration of triazolo[1,5-a]pyrimidine derivatives for anticancer applications has also been undertaken. Some derivatives have shown weak antitumor activity in vitro, suggesting the potential for further modification and optimization to enhance their anticancer properties (Badawey, 1996).
Nanoencapsulation for Enhanced Activity
Recent advancements include the nanoencapsulation of ruthenium(ii) complexes with triazolopyrimidine derivatives to improve their anticancer activity against melanoma cell lines. This approach not only enhances the efficacy of the compounds but also reduces toxicity to normal cells, showcasing the potential of nanoformulation in drug delivery systems (Fandzloch et al., 2020).
Anti-inflammatory and Analgesic Applications
Derivatives of triazolo[1,5-a]pyrimidines have been evaluated for their anti-inflammatory and analgesic activities. The synthesis of novel quinazolinone derivatives related to triazolo[1,5-a]pyrimidines has demonstrated potential as anti-inflammatory and analgesic agents, opening up new avenues for therapeutic applications (Farag et al., 2012).
Mecanismo De Acción
The mechanism of action of these compounds is primarily through the inhibition of CDK2, a protein kinase that is a target for cancer treatment . The compounds show significant inhibitory activity against CDK2/cyclin A2, with some compounds displaying potent dual activity against both the examined cell lines and CDK2 .
Direcciones Futuras
The future directions for these compounds could involve further optimization of their chemical structure to enhance their biological activity and selectivity for their target. Additionally, more detailed studies on their mechanism of action and safety profile would be needed to advance these compounds towards clinical use .
Propiedades
IUPAC Name |
2-(6-chloro-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN5O2/c1-8-12(14)9(2)19-13(15-8)16-10(17-19)7-11(20)18-3-5-21-6-4-18/h3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMWVEPHBACBFKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=NC(=NN12)CC(=O)N3CCOCC3)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N,N-dimethyl-1-{4-methyl-5-[1-(3-thienylcarbonyl)piperidin-3-yl]-4H-1,2,4-triazol-3-yl}methanamine](/img/structure/B5595815.png)
![1-[(dimethylamino)sulfonyl]-N-[3-(1-pyrrolidinyl)butyl]-4-piperidinecarboxamide](/img/structure/B5595818.png)
![1-[(4-methylphenoxy)acetyl]-4-(3-pyridinylcarbonyl)piperazine](/img/structure/B5595825.png)
![methyl 5-({[4-benzyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-2-furoate](/img/structure/B5595829.png)
![1-[3-(ethoxymethyl)-1-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]cyclopropanecarboxamide](/img/structure/B5595839.png)
![6-bromo-2-[(4-fluorobenzyl)thio]-3H-imidazo[4,5-b]pyridine](/img/structure/B5595842.png)

![8-[(5-acetyl-3-thienyl)carbonyl]-3-(3-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5595871.png)
![7-(difluoromethyl)-N-(5-methyl-3-isoxazolyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5595880.png)
![N-[(3S*,4R*)-4-isopropyl-1-thieno[3,2-d]pyrimidin-4-yl-3-pyrrolidinyl]acetamide](/img/structure/B5595886.png)


![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}acetamide](/img/structure/B5595912.png)
![3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5595914.png)
